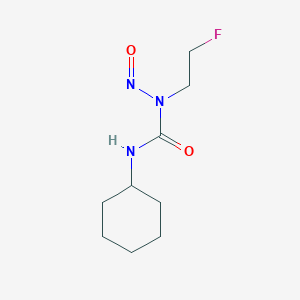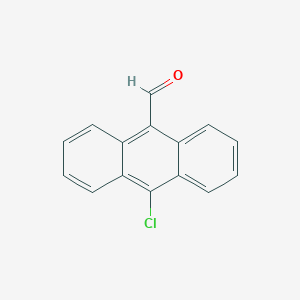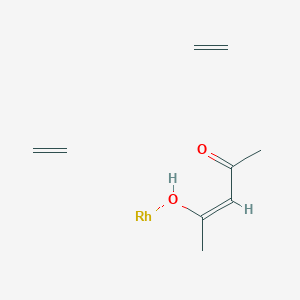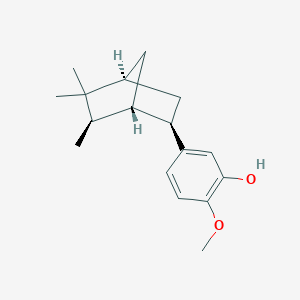
Nickel(II) bromide bis(triphenylphosphine)
Overview
Description
Nickel(II) bromide bis(triphenylphosphine) is an organometallic compound with the formula [NiBr₂(PPh₃)₂]. It is a coordination complex where nickel is bonded to two bromide ions and two triphenylphosphine ligands. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in organic synthesis .
Mechanism of Action
Target of Action
Dibromobis(triphenylphosphine)nickel(II) is primarily used as a catalyst in organic synthesis . It targets carbon-hydrogen bonds in organic compounds, activating them for subsequent reactions .
Mode of Action
The compound interacts with its targets through a process known as oxidative addition . In this process, the nickel center of the compound inserts itself into the carbon-hydrogen bonds of the target molecule. This results in the activation of these bonds and prepares the molecule for further chemical transformations .
Biochemical Pathways
Dibromobis(triphenylphosphine)nickel(II) is involved in several key biochemical pathways, including cross-coupling reactions, C-X bond reduction, homocoupling of Csp2 halides, displacement of aryl halides, and oligomerization of dienes . These pathways are crucial for the synthesis of a wide range of organic compounds .
Result of Action
The primary result of Dibromobis(triphenylphosphine)nickel(II)'s action is the formation of new organic compounds through the activation and transformation of carbon-hydrogen bonds . This can lead to the synthesis of a wide range of products, depending on the specific reactants and conditions used .
Action Environment
The action of Dibromobis(triphenylphosphine)nickel(II) can be influenced by various environmental factors. For instance, the compound’s catalytic activity can be affected by the presence of other substances in the reaction mixture, the temperature, and the pressure . Furthermore, the compound should be stored under an inert atmosphere at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(II) bromide bis(triphenylphosphine) can be synthesized by reacting nickel(II) bromide with triphenylphosphine in a suitable solvent. One common method involves dissolving nickel(II) bromide in ethanol and adding triphenylphosphine to the solution. The mixture is then refluxed to facilitate the formation of the desired complex .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically involves similar steps as the laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions: Nickel(II) bromide bis(triphenylphosphine) participates in various types of reactions, including:
Oxidative Addition: The compound can undergo oxidative addition reactions, where it inserts into carbon-halogen bonds.
Reductive Elimination: It can also participate in reductive elimination reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: The triphenylphosphine ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidative Addition: Typically involves organic halides and mild heating.
Reductive Elimination: Often requires the presence of reducing agents.
Substitution Reactions: Can be facilitated by using excess ligands or specific solvents.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in cross-coupling reactions, the products are often biaryl compounds .
Scientific Research Applications
Nickel(II) bromide bis(triphenylphosphine) has a wide range of applications in scientific research:
Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.
Medicine: The compound itself is not typically used in medicine, but it plays a crucial role in the synthesis of pharmaceutical intermediates.
Comparison with Similar Compounds
Dichlorobis(triphenylphosphine)nickel(II): Similar structure but with chloride ligands instead of bromide.
Bis(triphenylphosphine)dicarbonylnickel: Contains carbonyl ligands and is used in different catalytic applications.
Nitrosyltris(triphenylphosphine)rhodium(I): A rhodium-based complex with similar catalytic properties.
Uniqueness: Nickel(II) bromide bis(triphenylphosphine) is unique due to its specific reactivity and stability, making it particularly effective in certain cross-coupling reactions. Its bromide ligands provide different reactivity compared to chloride or carbonyl ligands, allowing for a broader range of applications .
Properties
IUPAC Name |
dibromonickel;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKXARSPUFVXIX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Br2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453273 | |
| Record name | NiBr2(PPh3)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14126-37-5 | |
| Record name | NiBr2(PPh3)2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dibromobis(triphenylphosphine)nickel(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination geometry of Dibromobis(triphenylphosphine)nickel(II) and how does it influence its reactivity?
A: Dibromobis(triphenylphosphine)nickel(II) exhibits a distorted tetrahedral coordination geometry around the nickel(II) center. [] This distortion, characterized by an enlarged Br–Ni–Br angle of 126°, arises from the steric repulsion between the bulky bromine atoms. This tetrahedral geometry plays a crucial role in the compound's reactivity, as it provides a relatively open coordination sphere for incoming reactants, making it a suitable catalyst for certain reactions. For example, its use in the coupling of alkenyl boranes with allylic epoxides highlights this catalytic property. []
Q2: How does the formation of the coordinate bond between nickel and phosphorus in Dibromobis(triphenylphosphine)nickel(II) affect the triphenylphosphine molecule?
A: Research indicates that the formation of the Ni-P coordinate bond does not significantly alter the structure of the triphenylphosphine ligand. [] Bond lengths within the triphenylphosphine molecule, such as P-C bonds, remain consistent, and the C-P-C bond angles are unaffected. This suggests that the hybridization of the phosphorus atom remains unchanged upon coordination to nickel.
Q3: Can Dibromobis(triphenylphosphine)nickel(II) be used as a precursor for other nickel compounds? If so, how?
A: Yes, Dibromobis(triphenylphosphine)nickel(II) can be used as a precursor for synthesizing other nickel compounds, particularly those containing nickel in the zero oxidation state. One example is the synthesis of Tris(triphenylphosphine)nickel(0). [] This synthesis involves the reduction of Dibromobis(triphenylphosphine)nickel(II) using a strong reducing agent like sodium amalgam or n-Butyllithium. This method highlights the versatility of Dibromobis(triphenylphosphine)nickel(II) as a starting material in organometallic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)





